molecular formula C14H10N2O4 B12917330 2-Methoxy-1-nitroacridin-9(10H)-one CAS No. 89974-77-6

2-Methoxy-1-nitroacridin-9(10H)-one

Cat. No.: B12917330
CAS No.: 89974-77-6
M. Wt: 270.24 g/mol
InChI Key: ATLSONIQVGKKFD-UHFFFAOYSA-N
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Description

2-Methoxy-1-nitroacridin-9(10H)-one is a synthetically versatile acridone derivative that serves as a key precursor and intermediate in medicinal chemistry and drug discovery research. The acridone structural motif is recognized for its diverse biological activities. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications.Researchers value this compound for its role as a core scaffold in developing novel therapeutic agents. Acridone derivatives have been identified as potent inhibitors of topoisomerase II, an essential nuclear enzyme and a validated anticancer drug target . These inhibitors can induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis . Furthermore, the structural motif is being explored in the design of asymmetric bis-acridines, which show promising antitumor activity, including against difficult-to-treat neoplasms such as pancreatic cancer . Beyond oncology, recent synthetic methodologies have enabled efficient access to a range of functionalized acridones, which have demonstrated significant potency against both chloroquine-sensitive and multi-drug resistant malaria parasites . The methoxy and nitro substituents on the acridone core contribute to its electronic properties and are key modulators of its biological interaction and research value. Modern synthetic approaches, such as boron trifluoride etherate-promoted microwave-assisted intramolecular cyclization, provide efficient, solvent-free routes to these compounds, facilitating rapid exploration of their chemical space for various research applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89974-77-6

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

2-methoxy-1-nitro-10H-acridin-9-one

InChI

InChI=1S/C14H10N2O4/c1-20-11-7-6-10-12(13(11)16(18)19)14(17)8-4-2-3-5-9(8)15-10/h2-7H,1H3,(H,15,17)

InChI Key

ATLSONIQVGKKFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Methoxy 1 Nitroacridin 9 10h One

Strategic Retrosynthesis of the 2-Methoxy-1-nitroacridin-9(10H)-one Core

A logical retrosynthetic analysis of this compound primarily involves the disconnection of the central heterocyclic ring. The most common approach breaks the C-N and C-C bonds formed during the final cyclization step. This leads back to a key intermediate, a substituted N-phenylanthranilic acid.

This N-phenylanthranilic acid intermediate can be further disconnected via the bond formed during the Ullmann condensation, yielding two simpler aromatic precursors: an appropriately substituted aniline (B41778) and an o-halobenzoic acid. For the target molecule, this would hypothetically involve the coupling of a 2-methoxy-6-nitroaniline (B100637) derivative with a 2-halobenzoic acid or, alternatively, a 3-methoxyaniline with a 2-halo-3-nitrobenzoic acid. The selection of precursors is crucial for controlling the final substitution pattern.

Alternative retrosynthetic strategies align with other synthetic methods. For instance, a disconnection based on the Friedländer annulation would lead to a 2-aminobenzaldehyde (B1207257) derivative and a methoxy-substituted cyclohexanedione. A pathway involving palladium-catalyzed annulation would similarly point towards a 2-nitrobenzaldehyde (B1664092) and a methoxy-resorcinol as starting materials. rsc.org

Classical and Contemporary Synthetic Routes to Acridin-9(10H)-ones

The construction of the acridinone (B8587238) nucleus can be achieved through several established and emerging synthetic routes.

The Ullmann condensation is a classical and widely used method for synthesizing acridinones. jocpr.comnih.gov This strategy involves two main steps:

N-Arylation: The condensation of an o-halobenzoic acid (typically a 2-chlorobenzoic acid) with a substituted aniline. This reaction is traditionally catalyzed by copper powder or copper salts in the presence of a base like potassium carbonate. jocpr.comresearchgate.net The product of this step is an N-phenylanthranilic acid derivative.

Cyclization: The N-phenylanthranilic acid intermediate is then subjected to intramolecular cyclodehydration to form the tricyclic acridinone core. This is typically achieved by heating with strong acids such as polyphosphoric acid (PPA) or sulfuric acid. researchgate.net

Microwave irradiation has been employed to accelerate the Ullmann condensation, significantly reducing reaction times. For example, the synthesis of N-phenylanthranilic acid from 2-chlorobenzoic acid and aniline was achieved in high yield in just 90 seconds under microwave irradiation. researchgate.net

Table 1: Examples of Ullmann Condensation and Cyclization for Acridone (B373769) Synthesis

Starting Materials Catalyst/Reagent Conditions Product Reference
o-Bromobenzoic acid, Aniline derivatives Cu, K₂CO₃, Isoamyl alcohol Reflux Acridone derivatives researchgate.net
2-Chlorobenzoic acid, Aniline Cu, K₂CO₃ Microwave (240 W), 90 s N-phenylanthranilic acid (98% yield) researchgate.net
N-phenylanthranilic acid Polyphosphoric acid (PPA) Heating Acridin-9-one researchgate.net

The Friedländer annulation, which traditionally synthesizes quinolines from a 2-aminobenzaldehyde or ketone and a compound with an α-methylene group, can be adapted for acridinone synthesis. wikipedia.orgorganic-chemistry.org In this modification, a 2-aminobenzaldehyde reacts with a cyclohexane-1,3-dione derivative. rsc.org The initial step is a condensation to form an enamine or Schiff base, followed by an intramolecular aldol-type reaction and subsequent dehydration/aromatization to yield the acridinone structure. wikipedia.org

This method's primary limitation is the availability of suitably substituted cyclohexane-1,3-diones. rsc.org Various catalysts, including acids, iodine, and ceric ammonium (B1175870) nitrate, have been used to promote the reaction under mild conditions. rsc.orgorganic-chemistry.orgnih.gov

Table 2: Catalysts Used in Friedländer Annulation

Catalyst Temperature Key Feature Reference
Ceric Ammonium Nitrate (10 mol%) Ambient Temperature Efficient, 45 min reaction time nih.gov
p-Toluene sulphonic acid Solvent-free Rapid and efficient organic-chemistry.org
Molecular Iodine - Highly efficient catalyst organic-chemistry.org

Modern synthetic approaches increasingly utilize palladium catalysis to construct the acridinone core, offering high efficiency and functional group tolerance. ijpsonline.com A notable method is the palladium-catalyzed reductive annulation of 2-nitrobenzaldehydes with resorcinols. rsc.orgrsc.org This process involves the in situ reduction of the nitro group to an amine, which then participates in a cascade reaction with the resorcinol (B1680541) to form the acridinone ring. This transformation features operational simplicity and the use of readily available starting materials. rsc.orgresearchgate.net

The reaction mechanism is proposed to begin with the formation of a palladium hydride species, which reduces the 2-nitrobenzaldehyde to a 2-aminobenzaldehyde intermediate. This intermediate then reacts with the resorcinol in a sequence analogous to the Friedländer synthesis to build the final acridinone product. rsc.org

Table 3: Palladium-Catalyzed Synthesis of Acridinones

Reactants Catalyst System Conditions Product Reference
2-Nitrobenzaldehyde, Resorcinol Pd/C, HCOOH-HCOONa 130 °C, 18 h Acridinone derivative rsc.orgresearchgate.net

The introduction of a nitro group at the C-1 position of the 2-methoxyacridinone core is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the acridinone ring. The methoxy (B1213986) group at C-2 is a strongly activating, ortho-, para-directing group. Therefore, it strongly favors the substitution at the adjacent C-1 and C-3 positions.

The synthesis of nitro-substituted acridone analogues is a common strategy in the development of potential anticancer agents. nih.govnih.gov For instance, 1-nitroacridine and 4-nitroacridone derivatives have been synthesized as precursors for more complex molecules. nih.gov The synthesis of compounds like 2,4,5,7-tetranitroacridin-9(10H)-one demonstrates that multiple nitrations on the acridinone core are possible, typically requiring multi-step procedures. ontosight.ai The specific conditions for nitration, such as the choice of nitrating agent (e.g., nitric acid) and reaction temperature, are crucial for achieving the desired mono-nitration at the C-1 position without forming multiple isomers or over-nitrated products. scispace.com

The methoxy group at the C-2 position of the target molecule is typically incorporated by using a precursor that already contains this functionality. For example, in an Ullmann condensation approach, a 3-methoxyaniline could be used as the aniline component. jocpr.com Similarly, in a palladium-catalyzed route, a 4-methoxyresorcinol could serve as the coupling partner for a 2-nitrobenzaldehyde. rsc.org

Syntheses of various methoxy-substituted acridones have been reported. For instance, N-phenylanthranilic acid analogues bearing a methoxy group have been successfully cyclized to the corresponding acridones in excellent yields using boron trifluoride etherate under microwave irradiation. rsc.orgnih.gov Additionally, general methods for the methoxylation of aromatic rings, such as copper-mediated methoxylation, have been developed and could potentially be applied to an acridinone precursor, though starting with a methoxylated precursor is often more straightforward. nih.gov

Regioselective Functionalization and Analog Synthesis of this compound Derivatives

The acridinone nucleus of this compound is a complex electronic environment governed by the interplay of its constituent functional groups. The electron-donating methoxy group, the electron-withdrawing nitro group, and the conjugated keto-amine system of the acridinone core all influence the molecule's reactivity and the regioselectivity of further substitutions.

Electrophilic Aromatic Substitution on the Acridinone Nucleus

Electrophilic Aromatic Substitution (EAS) on the this compound scaffold is a nuanced process due to the competing directing effects of its substituents. The general mechanism of EAS involves the attack of the aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex. minia.edu.egmasterorganicchemistry.com This step is typically the rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.comlibretexts.org A subsequent deprotonation step restores aromaticity, yielding the substituted product. masterorganicchemistry.comlibretexts.org

On the acridinone core, the existing substituents dictate the position of attack for incoming electrophiles:

Activating and Deactivating Effects : Groups that donate electron density to the ring increase its nucleophilicity and accelerate the rate of EAS; these are known as "activating" groups. Conversely, electron-withdrawing groups decrease the ring's electron density, slowing the reaction, and are termed "deactivating". minia.edu.eg The methoxy group (-OCH3) at C-2 is a strong activating group due to resonance donation of its lone pair electrons. The nitro group (-NO2) at C-1 and the carbonyl group at C-9 are both powerful deactivating groups due to their strong electron-withdrawing inductive and resonance effects.

Directing Effects : The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it. The nitro group is a meta-director. In the case of this compound, the most activated positions for electrophilic attack would be C-3 (ortho to the methoxy group) and the positions on the unsubstituted benzene (B151609) ring, with the directing influence of the ring nitrogen and carbonyl also playing a role. However, the strong deactivation provided by the nitro group makes forcing conditions necessary for reactions like nitration or halogenation. minia.edu.eg

Nucleophilic Aromatic Substitution at Key Positions (e.g., C-9)

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying the acridinone scaffold, particularly at the C-9 position. Unlike EAS, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups. conicet.gov.ar The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks an electron-poor aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

For acridinones, this reaction is most common at the C-9 position. To facilitate this, a precursor such as a 9-chloroacridone is often used, where the chlorine atom serves as a good leaving group. researchgate.net The synthesis of 7-nitro-6-chloro-1,3-dimethoxy-10-methyl-9(10H)-acridone, for example, allows for subsequent nucleophilic substitution at the C-6 position with various nucleophiles like arylpiperazines or sodium methoxide. conicet.gov.ar In the context of this compound, conversion of the C-9 carbonyl to a 9-chloroacridine (B74977) derivative would render the C-9 position highly susceptible to attack by a wide range of nucleophiles, including amines, alkoxides, and thiolates, enabling the introduction of diverse side chains.

Modifications of the Methoxyl and Nitro Moieties

The methoxy and nitro groups on the acridinone ring are not merely passive directors but are themselves key sites for chemical modification to produce a variety of analogs.

Modification of the Methoxyl Group : The C-2 methoxy group can be readily converted to a hydroxyl group via demethylation. Structure-activity relationship (SAR) studies on cytotoxic acridone alkaloids have shown that 1-hydroxy-9-acridones are often more biologically active than their 1-methoxy counterparts. nih.gov This transformation increases the molecule's hydrogen-bonding capability, which can be crucial for biological target interaction.

Modification of the Nitro Group : The C-1 nitro group is a versatile handle for derivatization, with its most common transformation being reduction to an amino group (-NH2). This conversion dramatically alters the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. The resulting amine is a key intermediate for further functionalization. Common reagents for this reduction include tin(II) chloride in acidic media or catalytic hydrogenation with reagents like Raney nickel. conicet.gov.arjocpr.comsci-hub.st For instance, bis(nitroacridinone) derivatives have been reduced using Raney alloy and formic acid. google.com The resulting aminoacridones can then be used in subsequent reactions, such as amide bond formation. SAR studies have indicated that while nitro-substituted glyfoline (B1233050) congeners were inactive, the corresponding amino-substituted compounds were cytotoxic, highlighting the importance of this modification. nih.gov

Coupling Reactions for Bioconjugate Synthesis (e.g., Peptides)

The synthesis of bioconjugates, where the acridinone scaffold is covalently linked to a biomolecule such as a peptide, is a powerful strategy for developing targeted therapeutics or probes. These reactions typically leverage the functional groups introduced through the modifications described above.

An aminoacridone, generated from the reduction of a nitroacridone, is a common starting point for bioconjugation. The primary amine can be coupled with a carboxylic acid group on a peptide to form a stable amide bond. This reaction requires the use of a peptide coupling reagent to activate the carboxylic acid. iris-biotech.de Commonly used coupling reagents include phosphonium (B103445) salts (like PyBOP) and aminium/uronium salts (like HATU, HBTU, and HCTU). sigmaaldrich.com These reagents convert the carboxylic acid into a more reactive species (an active ester), which is then readily attacked by the amine of the acridinone derivative. sigmaaldrich.comamericanpeptidesociety.org This strategy has been employed to create conjugates of acridone derivatives with muramyldipeptide, for example. mdpi.com The conditions for bioconjugation must be mild to preserve the structure and function of the peptide, typically occurring near neutral pH in aqueous buffers. nih.gov

Sustainable and Green Chemistry Approaches in Acridinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like acridinones to minimize environmental impact. researchgate.net Traditional methods for acridinone synthesis, such as the Ullmann condensation, often require harsh conditions, including high temperatures and the use of copper catalysts, which pose environmental and health concerns. nih.govjocpr.com

Modern, sustainable alternatives focus on improving efficiency and reducing waste. iosrjournals.org Key green approaches include:

Microwave-Assisted Synthesis : The use of microwave irradiation has emerged as a powerful tool in organic synthesis. It can dramatically reduce reaction times, often from hours to minutes, and can be performed in solvent-free ("dry media") conditions. iosrjournals.orgresearchgate.net For example, the N-benzylation of acridone has been achieved in 3 minutes with high yields under solvent-free microwave conditions. researchgate.net

Use of Greener Catalysts : There is a shift towards using inexpensive, abundant, and less toxic catalysts. Iron-catalyzed reactions, for example, have been developed for the synthesis of acridinone derivatives under mild conditions and in green solvents like water or ethanol. researchgate.net

One-Pot Reactions : Designing synthetic routes where multiple steps are performed in a single reaction vessel without isolating intermediates (one-pot or tandem reactions) improves efficiency, saves resources, and reduces waste. researchgate.net An iron/acetic acid mediated one-pot reductive cyclization has been developed for the synthesis of acridinones. researchgate.net

These sustainable methods offer significant advantages over conventional protocols, providing higher yields, shorter reaction times, and operational simplicity, all while adhering to the principles of green chemistry. researchgate.netresearchgate.net

Data Tables

Table 1: Summary of Functionalization Reactions

SectionReaction TypeKey Reagents/ConditionsFunctional Group Transformation
2.3.1Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂, HNO₃), Lewis Acid CatalystC-H → C-E (e.g., C-Br, C-NO₂)
2.3.2Nucleophilic Aromatic SubstitutionNucleophile (e.g., R-NH₂, NaOMe), 9-Chloroacridone precursorC-Cl → C-Nu
2.3.3DemethylationEther-cleaving agents-OCH₃ → -OH
2.3.3Nitro ReductionSnCl₂/HCl or Raney Ni/H₂-NO₂ → -NH₂
2.3.4Amide Coupling (Bioconjugation)Peptide-COOH, Aminoacridone, Coupling Reagent (e.g., HATU, PyBOP)-NH₂ + -COOH → -NH-CO-
2.4Microwave-Assisted SynthesisMicrowave irradiation, often solvent-freeN/A (Methodology)
2.4Green CatalysisIron salts, Montmorillonite K10N/A (Methodology)

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 1 Nitroacridin 9 10h One

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

The acridone (B373769) molecule itself is generally planar. researchgate.net However, substitutions can introduce distortions. In the solid state, acridone molecules often exhibit a herringbone packing arrangement, which is stabilized by intermolecular hydrogen bonding. researchgate.netresearchgate.net The presence of the methoxy (B1213986) and nitro groups in 2-Methoxy-1-nitroacridin-9(10H)-one would influence this packing and the hydrogen bonding network.

Table 1: Representative Crystallographic Data for a Related Compound (2-methoxy-1-nitronaphthalene)

Parameter Value
Formula C₁₁H₉NO₃ nih.gov
Molecular Weight 203.19 nih.gov
Crystal System Triclinic nih.gov
Space Group P-1 nih.gov
a (Å) 9.1291 (4) nih.gov
b (Å) 10.2456 (4) nih.gov
c (Å) 10.5215 (4) nih.gov
α (°) 86.390 (2) nih.gov
β (°) 82.964 (2) nih.gov
γ (°) 85.801 (2) nih.gov
Volume (ų) 972.63 (7) nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. hw.ac.uk

While specific NMR data for this compound is not available in the provided search results, data for a closely related compound, 6-Methoxy-2-nitroacridin-9(10H)-one, offers valuable comparative information. rsc.org For this isomer, the proton NMR spectrum in DMSO-d₆ shows a characteristic downfield singlet for the N-H proton and distinct signals for the aromatic protons. rsc.org

Table 2: ¹H NMR Data for 6-Methoxy-2-nitroacridin-9(10H)-one

Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Assignment
8.92 d 2.5 Aromatic H

Multi-dimensional NMR Techniques (e.g., 2D-NMR, NOESY)

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships within a molecule. youtube.comnptel.ac.in

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons in the aromatic rings of this compound. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular skeleton and confirming the positions of substituents. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded. youtube.com This would be particularly useful for confirming the spatial proximity of the methoxy group protons to protons on the acridone ring.

Solid-State NMR for Polymorphic and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. It is particularly valuable for characterizing polymorphic forms, which are different crystal structures of the same compound, and amorphous materials that lack long-range order. While no specific ssNMR studies on this compound were found, this technique could be used to investigate potential polymorphism and to probe the local environment of the atoms in the solid state, complementing the information obtained from X-ray crystallography.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study intermolecular interactions like hydrogen bonding. researchgate.net

For acridone derivatives, the FT-IR spectrum typically shows characteristic absorption bands for the C=O stretching vibration of the ketone group and N-H stretching of the amine. In related nitro-substituted acridone derivatives, characteristic bands for the nitro group (asymmetric and symmetric stretching) are also observed. The presence of hydrogen bonding can lead to broadening and a shift in the N-H and C=O stretching frequencies.

Raman spectroscopy provides complementary information and is particularly useful for studying non-polar bonds and symmetric vibrations. nih.gov The Raman spectrum of an acridone derivative would show characteristic bands for the aromatic ring vibrations.

Table 3: Typical FT-IR Absorption Bands for Acridone Derivatives

Functional Group Wavenumber (cm⁻¹)
N-H Stretch 3321-3366 researchgate.net
C=O Stretch 1651-1671 researchgate.net

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov

The molecular formula for this compound is C₁₄H₁₀N₂O₄, with a molecular weight of 270.24 g/mol . bldpharm.com In an MS experiment, this compound would be expected to show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to this mass.

Tandem MS (MS/MS) involves the fragmentation of a selected ion to elucidate its structure. The fragmentation pattern of this compound would likely involve the loss of small neutral molecules such as NO₂, CO, and CH₃ from the parent ion. Studying these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. For example, a study on related acridone derivatives used high-resolution mass spectrometry with electrospray ionization (ESI) to confirm the calculated molecular formulas. rsc.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy, such as circular dichroism (CD), is used to study chiral molecules, which are non-superimposable on their mirror images. scispace.com Acridone itself is an achiral molecule. However, the introduction of substituents can potentially lead to atropisomerism if the rotation around a single bond is sterically hindered, creating stable, non-interconverting rotational isomers (atropisomers) that are enantiomers of each other.

Given the potential for steric hindrance between the adjacent methoxy and nitro groups at the 1 and 2 positions, it is conceivable that this compound could exhibit atropisomerism. If this were the case, and if the individual enantiomers could be resolved, CD spectroscopy would be a critical technique for their stereochemical characterization. The CD spectrum would show characteristic positive or negative bands corresponding to the differential absorption of left and right circularly polarized light. nih.gov However, there is no information in the searched results to suggest that this compound has been resolved into its potential atropisomers or studied by CD spectroscopy.

Computational and Theoretical Investigations of 2 Methoxy 1 Nitroacridin 9 10h One

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. imperial.ac.uk It has become a popular approach for calculating structural characteristics, energies, and evaluating molecular properties with efficiency and accuracy. scirp.org For acridinone (B8587238) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d), can predict molecular geometries, electronic distributions, and reactivity indices. scirp.org

Theoretical studies on related acridinone compounds have successfully used DFT to understand tautomeric equilibria and the influence of substituents on the molecule's reactivity. scirp.org For instance, calculations can determine global reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω). scirp.org The chemical potential indicates the tendency of an electron cloud to escape, hardness measures resistance to changes in electron configuration, and the electrophilicity index evaluates a molecule's ability to accept electrons. scirp.orgmdpi.com

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic behavior and reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. scirp.org For example, in a study of quinolin-4-one derivatives, it was found that substituents that decrease the energy gap increase the molecule's reactivity. scirp.org

Furthermore, DFT can be employed to predict spectroscopic properties. Theoretical calculations can help interpret experimental electronic absorption and emission spectra, including transitions between different electronic states (e.g., S0→S1, S1→S0). researchgate.net By comparing predicted spectra with experimental data for similar acridinone compounds, researchers can gain a deeper understanding of the electronic transitions and the influence of structural modifications, such as the methoxy (B1213986) and nitro groups in 2-Methoxy-1-nitroacridin-9(10H)-one. researchgate.netrsc.org

Table 1: Representative DFT-Calculated Reactivity Descriptors

DescriptorDefinitionTypical Predicted Value Range for Organic Molecules
Chemical Potential (μ) Tendency of electron cloud to escape.-2 to -10 eV
Hardness (η) Resistance to change in electron configuration.1 to 10 eV
Electrophilicity Index (ω) Ability of a molecule to accept electrons.0.5 to 5 eV
HOMO-LUMO Gap Energy difference between the highest occupied and lowest unoccupied molecular orbitals.2 to 8 eV

This table presents typical ranges for these descriptors and is for illustrative purposes. Actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comencyclopedia.pub This technique allows for the exploration of a molecule's conformational landscape, revealing the different shapes it can adopt and the transitions between them. nih.govnih.gov MD simulations have become increasingly valuable in drug discovery and development, providing insights into the dynamic behavior of molecules in solution. mdpi.comencyclopedia.pub

For a molecule like this compound, MD simulations can elucidate its flexibility and how it behaves in an aqueous environment. mdpi.com The simulations typically start with a known or calculated 3D structure and use a force field (a set of parameters describing the potential energy of the system) to calculate the forces on each atom and their subsequent motion. mdpi.com By running simulations for nanoseconds or even microseconds, a trajectory of the molecule's movement is generated, which can be analyzed to understand its dynamic properties. encyclopedia.pub

Key information that can be obtained from MD simulations includes:

Conformational Flexibility: Identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with a biological target. nih.govnih.gov

Solvation Effects: Observing how the molecule interacts with solvent molecules, which can influence its solubility and bioavailability. mdpi.com

Response to Perturbations: Studying how the molecule's conformation changes in response to factors like pH or the presence of other molecules. nih.gov

The results of MD simulations can complement experimental data and provide a more complete picture of the molecule's behavior at the atomic level. nih.gov

Table 2: Key Parameters in a Typical Molecular Dynamics Simulation

ParameterDescriptionTypical Value/Setting
Force Field Set of equations and parameters describing the potential energy of the system.AMBER, GROMOS, CHARMM
Time Step The interval at which forces and positions are updated.1-2 femtoseconds
Simulation Time The total duration of the simulation.Nanoseconds to microseconds
Ensemble The statistical mechanical ensemble used (e.g., NVT, NPT).NPT (constant number of particles, pressure, and temperature)

This table provides general parameters for MD simulations. Specific values would be chosen based on the system and research question.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in understanding the detailed mechanisms of chemical reactions. rsc.org These methods can map out reaction pathways, identify transition states, and calculate activation energies, providing insights that are often difficult to obtain experimentally. rsc.orgnih.gov For the synthesis or potential reactions of this compound, quantum chemical calculations can be used to explore and predict reaction outcomes. rsc.org

By modeling the reactants, intermediates, transition states, and products, researchers can determine the most energetically favorable pathway for a given reaction. chemrxiv.org This can be particularly useful in understanding the regioselectivity and stereoselectivity of a reaction, as well as the role of catalysts. rsc.org For example, these calculations can help to explain why certain isomers are formed preferentially over others.

The development of new synthetic methodologies can be guided by quantum chemical predictions, saving time and resources in the laboratory. nih.gov For instance, if a proposed synthetic route is calculated to have a very high activation energy, it is unlikely to be feasible under normal conditions, and an alternative route can be explored computationally before any experiments are performed. nih.gov

Molecular Docking and Binding Energy Calculations for Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. nih.gov

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the macromolecule) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov The results of molecular docking can provide valuable information about the potential binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Following docking, binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can provide a more quantitative estimate of the binding affinity. nih.gov These calculations can help to rank different ligands based on their predicted affinity for a target and can guide the design of new molecules with improved binding properties. nih.gov For instance, a study on phytochemicals as HIV-1 reverse transcriptase inhibitors used molecular docking and MM/GBSA calculations to identify promising lead compounds. nih.gov

Table 3: Common Outputs from Molecular Docking and Binding Energy Calculations

OutputDescription
Binding Energy/Score An estimation of the strength of the interaction between the ligand and the receptor.
Binding Pose The predicted 3D orientation and conformation of the ligand within the receptor's binding site.
Key Interactions Identification of specific amino acid residues or nucleotides involved in binding.
Inhibition Constant (Ki) A calculated measure of the ligand's inhibitory potency.

This table lists common outputs from these computational methods. The specific values are dependent on the system being studied.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. brieflands.com The goal of QSAR is to develop a predictive model that can be used to estimate the activity of new, untested compounds. nih.gov This is achieved by identifying molecular descriptors (numerical representations of molecular properties) that are correlated with the observed biological activity. nih.gov

Pharmacophore modeling, on the other hand, focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. koreascience.kr A pharmacophore model can be used to screen large databases of compounds to identify those that contain the required features in the correct spatial arrangement. koreascience.kr

For a compound like this compound, QSAR and pharmacophore modeling could be used to:

Predict its potential biological activities based on its structural features. nih.gov

Guide the design of new derivatives with enhanced activity by identifying which structural modifications are likely to be beneficial. nih.gov

Understand the key molecular features that are important for a particular biological effect. koreascience.kr

These computational approaches are valuable tools in the early stages of drug discovery, helping to prioritize compounds for synthesis and testing. nih.gov

In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion - focusing on theoretical models, not human data)

In silico ADMET profiling involves the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. nih.govresearchgate.net These predictions are crucial in the early stages of drug development to identify potential liabilities that could lead to failure in later stages. nih.gov A variety of online tools and software packages are available to perform these predictions based on the chemical structure of the molecule. mdpi.commdpi.com

For this compound, an in silico ADMET profile could provide insights into its drug-like properties. Key parameters that are often predicted include:

Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). mdpi.commdpi.com

Distribution: Predictions of plasma protein binding, blood-brain barrier penetration, and volume of distribution. mdpi.com

Metabolism: Predictions of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit any of these enzymes. mdpi.com

Excretion: Predictions of total clearance. mdpi.com

Toxicity: Predictions of potential toxicities such as hepatotoxicity and cardiotoxicity. mdpi.com

It is important to note that these are predictions based on theoretical models and require experimental validation. However, they provide a valuable initial assessment of a compound's pharmacokinetic and safety profile. nih.gov

Mechanistic Studies of Biomolecular Interactions in Preclinical Models

DNA Intercalation and Groove Binding Mechanisms

Acridine (B1665455) and acridone (B373769) derivatives are well-known DNA-binding agents. Their planar polycyclic structure allows them to insert between the base pairs of the DNA double helix (intercalation) or to fit into the minor or major grooves of DNA. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death, which is a key aspect of their anticancer properties.

Although specific biophysical data for 2-Methoxy-1-nitroacridin-9(10H)-one is not available in the reviewed literature, the interaction of related acridone derivatives with DNA has been thoroughly characterized using a variety of techniques.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to confirm the formation of a drug-DNA complex. When an acridone derivative intercalates into DNA, it typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a red shift in the maximum absorption wavelength). These spectral changes indicate the electronic interaction between the chromophore of the compound and the DNA base pairs.

Fluorescence Quenching: Many acridone derivatives are fluorescent. The binding of these compounds to DNA can lead to quenching (a decrease) of their fluorescence intensity. This quenching is often analyzed using the Stern-Volmer equation to determine binding constants (Ksv), providing a quantitative measure of the binding affinity. Ethidium (B1194527) bromide displacement assays are also common, where the compound displaces pre-bound ethidium bromide from DNA, causing a reduction in the fluorescence of the ethidium bromide-DNA complex.

Viscometry: DNA intercalation causes the DNA helix to lengthen and become more rigid to accommodate the inserted molecule. This leads to a measurable increase in the viscosity of a DNA solution. Viscometry is a classic method to distinguish between intercalative and non-intercalative (e.g., groove binding) modes of interaction.

Thermal Denaturation (Melting Temperature) Studies: The melting temperature (Tm) is the temperature at which 50% of double-stranded DNA dissociates into single strands. Intercalating agents stabilize the DNA duplex, leading to an increase in the Tm. The magnitude of the Tm shift provides an indication of the strength of the interaction.

A summary of typical findings from biophysical studies on related acridone derivatives is presented below.

Biophysical Technique Typical Observation for Acridone-DNA Interaction Inferred Mechanism
UV-Vis Spectroscopy Hypochromism and Bathochromic ShiftComplex formation, Intercalation
Fluorescence Spectroscopy Quenching of intrinsic fluorescence; Displacement of ethidium bromideStrong binding to DNA
Viscometry Increase in relative viscosity of DNA solutionIntercalation leading to DNA helix lengthening
Thermal Denaturation Increase in DNA melting temperature (Tm)Stabilization of the DNA double helix

Enzyme Inhibition Profiling and Mechanistic Elucidation

In addition to direct DNA binding, acridone derivatives exert their biological effects by inhibiting crucial nuclear enzymes involved in DNA topology and cell signaling.

Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and recombination. Many anticancer drugs, including several acridone derivatives, function as topoisomerase inhibitors. They act as "poisons," stabilizing the transient covalent complex formed between the topoisomerase and DNA. This prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks and triggering apoptosis.

Topoisomerase I Inhibitors: These agents interfere with the enzyme that cleaves and reseals single-stranded DNA.

Topoisomerase II Inhibitors: These agents target the enzyme responsible for creating and repairing double-stranded DNA breaks. Several acridone derivatives have been identified as potent inhibitors of topoisomerase II. The mechanism involves intercalation into the DNA substrate, which interferes with the enzyme's function.

The inhibitory activity of acridone compounds is typically assessed using in vitro assays that measure the relaxation of supercoiled plasmid DNA. Active compounds prevent the enzyme from converting the supercoiled form to the relaxed form.

Enzyme Role Inhibition Mechanism by Acridone Derivatives Consequence
Topoisomerase I Relieves torsional stress by single-strand breaksStabilization of the enzyme-DNA cleavable complexAccumulation of single-strand breaks, cell death
Topoisomerase II Manages DNA tangles by double-strand breaksStabilization of the enzyme-DNA cleavable complex (poison) or inhibition of catalytic activity (catalytic inhibitor)Accumulation of double-strand breaks, cell death

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their deregulation is a hallmark of cancer. Consequently, they are major targets for cancer drug development. Some acridine and acridone derivatives have been shown to possess kinase inhibitory activity. While specific kinase inhibition data for this compound are not available, related structures have been evaluated for their ability to inhibit various protein kinases, such as those involved in cell cycle regulation (CDKs) or signal transduction (e.g., VEGFR, EGFR). The mechanism often involves competitive binding at the ATP-binding site of the kinase.

Kinetic Characterization of Enzyme-Compound Interactions

Acridone derivatives are recognized for their capacity to inhibit enzymes, a key aspect of their potential therapeutic effects. mdpi.comontosight.aiwikipedia.orgresearchgate.netmdpi.com Enzyme inhibitors are molecules that bind to enzymes and reduce their activity. wikipedia.org This inhibition can be crucial in controlling cellular processes, and in the context of cancer therapy, it can halt the rapid proliferation of malignant cells. mdpi.comwikipedia.org

Some acridone derivatives have been identified as potent inhibitors of topoisomerase II, an enzyme critical for DNA replication and cell division. mdpi.commdpi.com By targeting this enzyme, these compounds can induce cell cycle arrest and apoptosis (programmed cell death). mdpi.comresearchgate.netmdpi.com For instance, the acridone derivative 1-((3-(dimethylamino)propyl)amino)-7-hydroxy-4-nitroacridin-9(10H)-one has been shown to be a strong topoisomerase II inhibitor. mdpi.com While specific kinetic data for this compound is not detailed in the provided results, the known activity of related compounds suggests that its mechanism of action likely involves enzyme inhibition. mdpi.commdpi.com

Another enzyme, NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in pancreatic and other solid tumors, has been a target for acridone-related structures. nih.gov Inhibition of NQO1 by specific compounds has been shown to suppress the malignant phenotype of cancer cells. nih.gov

The general mechanism of enzyme inhibition involves the inhibitor binding to the enzyme, which can occur at the active site, thus blocking the substrate, or at an allosteric site, which changes the enzyme's conformation and reduces its efficacy. wikipedia.org This interaction can be reversible or irreversible. wikipedia.org

Cellular Uptake and Subcellular Localization Studies (in cell lines)

The effectiveness of a therapeutic compound is highly dependent on its ability to enter target cells and reach its subcellular site of action. The cellular uptake of nanoparticles and compounds can be influenced by factors such as size and surface chemistry. nih.gov Studies on related compounds provide insights into the likely behavior of this compound.

For example, a fluorophore-tagged derivative of the anticancer agent NSC243928, which shares a similar acridine core, was observed to localize mainly in the perinuclear region, cytoplasm, and membrane of human triple-negative breast cancer cells. nih.gov Some nuclear accumulation was also noted. nih.gov This distribution is critical for the drug's mechanism of action. nih.gov

Quantum dots (QDs) have been employed as nanocarriers to enhance the cellular uptake of unsymmetrical bisacridine derivatives. mdpi.com These QD-drug hybrids were more efficiently retained inside cancer cells compared to the free drugs. mdpi.com The internalization of these hybrids into lung and colon cancer cells was found to be energy-dependent and occurred through multiple endocytosis pathways. mdpi.com The uptake of nanoparticles is a size-dependent process, with optimal sizes for cellular entry varying between cell types. dovepress.com

The process of cellular uptake is often mediated by energy-dependent endocytosis. nih.gov For some nanoparticles, uptake is significantly reduced at low temperatures or in the presence of metabolic inhibitors, indicating an active transport mechanism. nih.gov Once inside the cell, compounds can be localized to various organelles, such as lysosomes. dtu.dk

Modulation of Cellular Pathways and Signaling Networks (in cell lines)

Acridine derivatives are known to modulate various cellular pathways and signaling networks, ultimately leading to anticancer effects. ontosight.ainih.govmdpi.com These compounds can influence cell proliferation, survival, and death by interacting with key molecular targets. nih.govmdpi.com

A hallmark of many anticancer agents, including acridine derivatives, is their ability to induce apoptosis and cause cell cycle arrest. mdpi.comresearchgate.netmdpi.comresearchgate.netresearchgate.net

Studies on various acridone and acridine derivatives have consistently demonstrated their pro-apoptotic and cell cycle-disrupting capabilities. For instance, a novel spiro-acridine compound, AMTAC-19, was shown to induce cell cycle arrest and apoptosis in HCT-116 colorectal carcinoma cells. nih.govresearchgate.net Similarly, another acridone derivative, 2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one, induced apoptosis in MCF-7 breast cancer cells. researchgate.net

The compound Nitracrine, a 1-nitroacridine derivative, has been shown to delay progression through the S phase and transiently arrest cells in the G2/M phase of the cell cycle in murine leukemia L1210 cells. nih.gov At higher concentrations, it caused an irreversible arrest in the early S phase. nih.gov Cell death preferentially occurred in the S phase. nih.gov The cytotoxicity of Nitracrine was significantly enhanced by suppressing the G2 arrest with caffeine. nih.gov

The mechanism often involves the inhibition of topoisomerase II, which leads to DNA damage and triggers the apoptotic cascade. mdpi.commdpi.com The anticancer activity, topoisomerase II inhibition, and DNA intercalation effects of acridone derivatives are closely associated with cell cycle arrest and apoptosis. mdpi.com A newly developed acridone derivative, 1-((3-(dimethylamino)propyl)amino)-7-hydroxy-4-nitroacridin-9(10H)-one, arrests cancer cell cycles and induces apoptosis at low concentrations. mdpi.com

A new acridine-retrotuftsin analog has been shown to induce apoptotic cell death in melanoma cells, particularly the more malignant amelanotic form. nih.gov

The generation of reactive oxygen species (ROS) is another important mechanism through which some acridine derivatives exert their cytotoxic effects. nih.govmdpi.com ROS are chemically reactive molecules containing oxygen that can damage cellular components like DNA, proteins, and lipids, leading to cell death. thermofisher.commdpi.com

Mitochondria are a major source of cellular ROS, where a small percentage of electrons leak from the electron transport chain and react with oxygen to form superoxide (B77818). thermofisher.commdpi.comnih.gov The spiro-acridine compound AMTAC-19 has been shown to induce a significant increase in ROS production in HCT-116 colorectal cancer cells. nih.govmdpi.com This ROS generation was found to be a critical upstream event for the activation of the ERK and JNK signaling pathways, which ultimately contribute to the compound's antitumor effect. nih.govmdpi.com Pre-treatment with the antioxidant N-acetyl-L-cysteine (NAC) reduced the cytotoxicity of AMTAC-19, confirming the role of ROS. mdpi.com

In some contexts, the inhibition of enzymes like NQO1 was hypothesized to increase intracellular superoxide production, although direct evidence for this mechanism was not observed for the specific inhibitor ES936. nih.gov The generation of ROS can also be a consequence of mitochondrial dysfunction.

Mitochondria play a central role in cellular metabolism and are also key regulators of apoptosis. Mitochondrial dysfunction can lead to a decrease in ATP production, an increase in ROS generation, and the release of pro-apoptotic factors. nih.gov

A new acridine-retrotuftsin analog was found to diminish the activity of tricarboxylic acid (TCA) cycle enzymes, such as pyruvate (B1213749) dehydrogenase complex, aconitase, and isocitrate dehydrogenase, in amelanotic melanoma and a specific neuroblastoma cell line. nih.gov This was accompanied by a depletion of ATP and NAD levels, indicating significant metabolic perturbations. nih.gov

Similarly, a new indole (B1671886) derivative of ursolic acid was reported to inhibit TopoII activity, elevate intracellular ROS levels, and decrease the mitochondrial membrane potential, leading to apoptosis in hepatocarcinoma cells. mdpi.com The loss of mitochondrial membrane potential is a key indicator of mitochondrial dysfunction and a common step in the apoptotic pathway.

The induction of apoptosis by unsymmetrical bisacridine derivatives and their quantum dot hybrids was associated with changes in the mitochondrial membrane potential in lung and colon cancer cells. mdpi.com

Protein Binding Interactions and Affinity Studies (e.g., with serum albumin)

The interaction of therapeutic compounds with plasma proteins, particularly human serum albumin (HSA), is a critical determinant of their pharmacokinetic properties, including distribution, metabolism, and excretion. nih.govrsc.orgplos.orgscirp.org HSA is the most abundant protein in blood plasma and has multiple binding sites for a wide variety of ligands. plos.org

The binding affinity of a compound to HSA can influence its bioavailability and efficacy. nih.gov Spectrophotometric studies have been used to investigate the formation of non-covalent complexes between various compounds and HSA. nih.gov The binding constants (Kb) quantify the strength of this interaction.

For instance, two new bacteriopurpurinimide derivatives were shown to form complexes with HSA, with association constants of 1.18 x 105 M-1 and 1.26 x 104 M-1, respectively. nih.gov The higher affinity of one compound for HSA was correlated with its greater photodynamic therapy potency. nih.gov Similarly, the interaction of the antioxidant naringin (B1676962) with bovine serum albumin (BSA) was studied, revealing a binding constant in the order of 104 M-1. scirp.org Thermodynamic analysis indicated that hydrophobic interactions were the main driving force for this binding. scirp.org

The interaction of trimethoxy flavone (B191248) (TMF) with HSA was investigated using fluorescence spectroscopy and molecular docking. plos.org TMF was found to bind to HSA with a binding constant of 1.0 ± 0.01 × 103 M-1, and the interaction was driven by both hydrophobic and hydrogen bond interactions. plos.org

The binding of uremic toxins, such as phenylacetic acid and indoxyl sulfate, to HSA has also been extensively studied, with binding constants ranging from approximately 103 to 105 M-1. rsc.org These studies highlight the importance of understanding the thermodynamics and stoichiometry of compound-protein interactions.

While specific data for the binding of this compound to serum albumin were not found in the provided search results, the behavior of other acridine and related heterocyclic compounds suggests that such interactions are likely to occur and play a significant role in its biological activity.

Structure Activity Relationship Sar Studies of 2 Methoxy 1 Nitroacridin 9 10h One Analogs

Impact of Substituent Variation on Biological Potency and Selectivity (in vitro/cell-based)

The biological activity of acridinone (B8587238) derivatives is highly sensitive to the nature and position of substituents on the tricyclic ring system. Modifications to the core structure, including the A, B, and C rings, as well as the N10-position, have profound effects on their cytotoxic, antimicrobial, and antiviral profiles.

Substitutions on the Acridinone Core:

The presence and location of electron-withdrawing and electron-donating groups are critical determinants of activity. For instance, the nitro group (NO₂) is a common feature in many potent anticancer acridinone derivatives. Studies have shown that 1-nitro-substituted acridines and acridones are particularly active. if-pan.krakow.plmostwiedzy.plmostwiedzy.pl For example, 1-nitro-9-alkylamino-alkylamino-acridines and 1-nitro-9-hydroxyalkylamino-acridines have demonstrated strong antitumor activity with potentially lower toxicity. if-pan.krakow.plmostwiedzy.pl The position of other substituents, like methoxy (B1213986) groups, also modulates activity. In a series of 9(10H)-acridinone-1,2,3-triazole derivatives, a 2-methoxy substituted compound, specifically 2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one, showed the most potent cytotoxic activity against the MCF-7 breast cancer cell line, even surpassing the standard drug etoposide. nih.govmdpi.com

Halogen atoms also play a significant role. In the development of antimalarial haloalkoxyacridinones, a 6-chloro substituent was found to be important for activity. openmedicinalchemistryjournal.com The combination of a 6-chloro and a 2-methoxy group on the acridine (B1665455) ring was shown to be a requisite for good antimalarial activity against both chloroquine-susceptible and resistant strains of P. falciparum. openmedicinalchemistryjournal.com

The Role of the Side Chain at Position 9 and N-10:

The substituent at the 9-position of the acridine ring is crucial for DNA-binding and anti-proliferative effects. mdpi.com For instance, the introduction of amino acid or peptide moieties can significantly alter the biological profile. A series of 1-nitroacridine/4-nitroacridone analogs were connected to tuftsin/retro-tuftsin derivatives, and one such analog, a 1-nitroacridine derivative, exhibited high potency against amelanotic melanoma cells. mostwiedzy.pl Similarly, the substitution pattern at the N10 position greatly influences cytotoxicity. Linking a nitric oxide-donating group to the acridone (B373769) moiety via an N10-alkyl chain resulted in compounds with good cytotoxic activity against human colon cancer cells. The length of this alkyl chain was found to be important, with a butyl chain showing better activity than a propyl chain. In another study, the introduction of a benzylamino group at the N10 position was found to be important for anticancer activity in a series of multi-substituted benzyl (B1604629) acridone derivatives. sci-hub.se

The following table summarizes the impact of various substituents on the in vitro cytotoxic activity of selected acridinone analogs.

Compound/Analog ClassSubstituent(s)Cell Line(s)Observed ActivityReference(s)
2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one2-methoxy, 10-triazolemethylbenzylMCF-7, T-47D, MDA-MB-231High potency against MCF-7 (IC₅₀ = 11.0 µM), more potent than etoposide. nih.govmdpi.com
1-Nitroacridine-tuftsin derivative1-nitro, 9-peptideAmelanotic (Ab) melanomaHigh potency, comparable to dacarbazine. mostwiedzy.pl
N10-butyl-2-acetyl-nitrooxy acridoneN10-butyl, 2-acetyl, nitric oxide donorHT-29 (Human colon cancer)Good cytotoxic activity (IC₅₀ = 8.6 µM).
N10-propyl-2-acetyl-nitrooxy acridoneN10-propyl, 2-acetyl, nitric oxide donorHT-29 (Human colon cancer)Reduced cytotoxicity (IC₅₀ = 12.5 µM) compared to N10-butyl analog.
3-(5,6,6,6-Tetrafluoro-5-trifluoromethyl-hexyloxy)-6-chloroacridinone3-haloalkoxy, 6-chloroP. falciparum (D6 and Dd2 strains)Highly potent antimalarial activity (IC₅₀ ≈ 1 pM). openmedicinalchemistryjournal.com
1-hydroxyacridone derivativesVarious substituents at position 10HSV-1The substituent at the 10-position was found to be important for the anti-HSV-1 profile. nih.gov

Rational Design Principles for Optimized Acridinone Derivatives

The rational design of acridinone derivatives leverages the insights gained from SAR studies to create new molecules with enhanced potency, improved selectivity, and better pharmacological profiles. A primary strategy involves the hybridization of the acridinone scaffold with other pharmacologically active moieties.

One successful approach is the use of "click chemistry" to attach complex side chains, such as triazoles, to the acridinone core. nih.gov This allows for the rapid generation of a diverse library of compounds for screening. The design of these derivatives is often guided by molecular docking studies, which predict how the molecule will bind to its biological target, such as DNA or specific enzymes like topoisomerase. sci-hub.sersc.orgnih.gov For example, acridone derivatives have been designed to act as DNA intercalators and topoisomerase inhibitors. rsc.org The planar structure of the acridinone ring system is ideal for insertion between the base pairs of DNA.

Another key principle is the introduction of substituents that can exploit specific features of cancer cells. For instance, some acridinone derivatives have been designed as survivin inhibitors. sci-hub.senih.gov Survivin is a protein that is overexpressed in many cancers and is involved in inhibiting apoptosis (programmed cell death). By designing molecules that can interact with and inhibit survivin, researchers aim to develop more selective anticancer agents. sci-hub.senih.gov This design process often involves comparing the structure of the new derivatives with known inhibitors, like YM155, and using computational methods to predict their interaction with the target protein. sci-hub.se

The modification of side chains to improve drug-like properties is another important design principle. This includes optimizing lipophilicity to enhance cell membrane permeability and modifying structures to reduce potential toxicity. For example, in the design of anti-HSV-1 agents, rigid analog and isosteric replacement approaches were used to transform a series of 1-hydroxyacridones into a new series of 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines with a confirmed antiviral profile. nih.gov

Quantitative SAR (QSAR) Modeling for Predictive Efficacy (in preclinical models)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.syijpsr.com For acridinone derivatives, QSAR models have been developed to predict their antitumor activity and their ability to interact with DNA, which is a common mechanism of action for this class of compounds. nih.govresearchgate.net

These models use a variety of molecular descriptors, which are numerical values that describe the physicochemical properties of the molecules, such as their size, shape, lipophilicity (log P), and electronic properties. researchgate.netresearchgate.net By analyzing a set of acridinone derivatives with known biological activities, statistical methods like multiple linear regression (MLR) or more advanced techniques such as artificial neural networks (ANNs) and multivariate adaptive regression splines (MARSplines) can be used to build a predictive model. nih.govresearchgate.netresearchgate.net

For example, a QSAR study on imidazoacridinones and triazoloacridinones found that their ability to stabilize the secondary structure of DNA could be predicted based on their structural parameters and chromatographic retention data. nih.gov This allows for the in silico prediction of the DNA-interacting ability of new acridinone derivatives before they are synthesized, saving time and resources. nih.gov Another study using ANNs to predict the antitumor activity of acridinone derivatives found a high correlation between the predicted and experimental activities. researchgate.net The sensitivity analysis from this model indicated that molecular parameters describing geometrical properties and the lipophilicity of the acridinone molecule are important for their antitumor activity. researchgate.net

QSAR models provide valuable insights into the mechanism of action and can guide the design of new compounds with potentially higher efficacy. However, it is important to note that these models are predictive tools and their accuracy depends on the quality and diversity of the data used to build them. The ultimate confirmation of a compound's activity must come from experimental testing.

Preclinical Pharmacological Investigations of 2 Methoxy 1 Nitroacridin 9 10h One Excluding Clinical Human Data

In Vitro Cytotoxicity Assays in Diverse Cancer Cell Lines

The acridine (B1665455) scaffold is a well-established pharmacophore in the development of anticancer agents, primarily due to its ability to intercalate with DNA. researchgate.net Numerous derivatives of acridine and acridone (B373769) have been synthesized and evaluated for their cytotoxic effects against a variety of cancer cell lines. researchgate.netclockss.orgif-pan.krakow.pl

One area of focus has been the synthesis of 9-anilinoacridine (B1211779) derivatives, which have demonstrated potent cytotoxic activity. For instance, the introduction of an N-mustard residue at the C4 position of the acridine ring resulted in compounds with significant in vitro cytotoxicity against human leukemia and various solid tumors. clockss.org Specifically, compounds with this modification showed high antitumor activity in nude mice bearing human breast carcinoma MX-1 xenografts. clockss.org

Furthermore, research into acridone derivatives has led to the discovery of compounds with potent topoisomerase-II inhibitory activity. clockss.org Modifications, such as the addition of sulfur-containing functional groups (sulfides, sulfoxides, and sulfones), have also yielded derivatives with broad-spectrum efficacy against numerous human cancer cell lines. clockss.org

While direct in vitro cytotoxicity data for 2-Methoxy-1-nitroacridin-9(10H)-one is not extensively detailed in the provided results, the broader class of nitroacridines has been a subject of significant research. For example, 9-(2′-hydroxyethylamino)-4-methyl-1-nitroacridine (C-1748) has shown strong cytotoxic activity against colon cancer cell lines (HCT8 and HT29) and high antitumor activity in xenograft models of prostate and colon carcinoma. This suggests that the nitroacridine (B3051088) core is a key contributor to the observed cytotoxic effects.

The following table summarizes the cytotoxic activity of various acridine and acridone derivatives, providing context for the potential activity of this compound.

Compound/Derivative ClassCancer Cell Line(s)Observed Activity
9-Anilinoacridines with N-mustard residueHuman leukemia and solid tumors, Human breast carcinoma MX-1 xenograftPotent cytotoxicity, significant antitumor effect. clockss.org
Acridone derivativesVero cellsTopoisomerase-II inhibition. clockss.org
9-Acridinyl sulfur derivatives~60 human cancer cell linesBroad efficacy with GI50 values < 1.65 µM. clockss.org
(1,3-Benzothiazol-2-yl)amino-9-(10H)-acridinone derivativesMonocytesHigh antiproliferative property and toxicity. clockss.org
9-(2′-hydroxyethylamino)-4-methyl-1-nitroacridine (C-1748)Colon (HCT8, HT29), Prostate (LnCaP, TSU)Strong cytotoxic activity, high antitumor activity.
Spiro-acridine derivative (AMTAC-19)Colorectal (HCT-116)Significant cytotoxicity (IC50 = 10.35 ± 1.66 µM). mdpi.com
9-Methoxycanthin-6-oneOvarian (A2780, SKOV-3), Breast (MCF-7), Colorectal (HT-29), Melanoma (A375), Cervical (HeLa)Significant in vitro anti-cancer effects (IC50 range: 3.79 - 15.09 µM). nih.gov

In Vitro Antimicrobial, Antimalarial, and Antiparasitic Activity

The acridine and acridinone (B8587238) scaffolds have demonstrated a broad spectrum of antimicrobial, antimalarial, and antiparasitic activities. researchgate.netresearchgate.net

Antimicrobial Activity:

Acridine derivatives have been investigated for their antibacterial properties. researchgate.net For instance, N-alkylation of imidazole (B134444) and its derivatives has been shown to yield compounds with antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net The introduction of substituents like chloro and bromo has been noted to increase antimicrobial activity. turkjps.org While specific data on this compound is limited, related aromatic compounds containing a methoxy (B1213986) and nitro group have exhibited antibacterial properties. notulaebotanicae.ro

Antimalarial Activity:

Acridine derivatives have a historical significance as antimalarial agents, with quinacrine (B1676205) being a notable example. semanticscholar.org Research has shown that 6-chloro and 2-methoxy substituents on the acridine ring are important for good antimalarial activity against Plasmodium falciparum. researchgate.netnih.gov Several 9-aminoacridine (B1665356) derivatives have exhibited potent activity against chloroquine-susceptible and resistant strains. nih.govopenmedicinalchemistryjournal.com Specifically, 2-methoxy-6-chloroacridinone, derived from the hydrolysis of quinacrine, displayed strong in vitro antimalarial activity. semanticscholar.orgopenmedicinalchemistryjournal.com Furthermore, some acridones have shown efficacy against both the liver and blood stages of malaria. nih.gov

Antiparasitic Activity:

The antiparasitic potential of acridines extends beyond malaria. Acridine derivatives have been explored for their activity against other parasites like Toxoplasma gondii and Leishmania. researchgate.netresearchgate.net For example, (1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives have shown selective antileishmanial activity. researchgate.net The general ability of acridine compounds to intercalate with DNA is a likely mechanism contributing to their broad antiparasitic effects. researchgate.net

The following table summarizes the in vitro antimicrobial, antimalarial, and antiparasitic activities of various acridine and acridinone derivatives.

Compound/Derivative ClassOrganism(s)Observed Activity
N-Alkylated imidazole derivativesEscherichia coli, Staphylococcus aureus, Pseudomonas aeruginosaAntibacterial activity. researchgate.net
2-Methoxy-1-(2-nitroethenyl)-3-(phenylmethoxy)-benzeneNot specifiedAntibacterial properties. notulaebotanicae.ro
6-Chloro-2-methoxyacridine derivativesPlasmodium falciparum (chloroquine-susceptible and -resistant strains)Good antimalarial activity. researchgate.netnih.gov
2-Methoxy-6-chloroacridinoneP. falciparum (D6 and Dd2 strains)Strong in vitro antimalarial activity (IC50 of 45 nM and 65 nM, respectively). semanticscholar.orgopenmedicinalchemistryjournal.com
AcridonesPlasmodium falciparumEfficacy against liver and blood stage malaria. nih.gov
(1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone derivativesLeishmaniaSelective antileishmanial activity. researchgate.net

Pharmacokinetics and Biotransformation in Animal Models and In Vitro Systems

Understanding the pharmacokinetic properties and biotransformation pathways of a compound is crucial in drug development. For acridine derivatives, these studies are often conducted using in vitro systems like liver microsomes and hepatocytes, as well as in vivo animal models.

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes

In vitro metabolic stability assays are essential for predicting a compound's behavior in the body. nuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its degradation over time. nuvisan.comsrce.hrspringernature.com Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for the majority of Phase I metabolism. evotec.com Hepatocytes, being whole cells, contain both Phase I and Phase II metabolic enzymes. nih.gov

The rate of metabolism in these systems helps determine the compound's half-life and potential for drug-drug interactions. nuvisan.com While specific data for this compound is not available, the general methodology involves incubating the test compound with liver microsomes from different species (e.g., human, rat, mouse) in the presence of a cofactor like NADPH. srce.hrevotec.com The disappearance of the parent compound is then monitored over time using techniques like LC-MS/MS. nih.gov

In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodents

In vivo ADME studies provide a comprehensive understanding of a drug's fate in a living organism. These studies are typically conducted in rodents and involve administering the compound and then analyzing various biological samples (e.g., plasma, urine, feces, tissues) over time. nih.gov Radi-labeled compounds are often used to track the parent drug and its metabolites throughout the body.

Key parameters determined from these studies include the rate and extent of absorption, distribution to various tissues, the metabolic pathways, and the routes and rate of excretion. For example, a pharmacokinetic study of a pyrazoloacridine (B1679931) derivative in mice involved measuring the plasma drug profile, tissue distribution, and elimination in urine and feces following intravenous administration. nih.gov Such studies are critical for bridging the gap between preclinical findings and potential clinical applications.

Identification of Metabolites and Biotransformation Pathways

Identifying the metabolites of a drug is a key component of ADME studies. This is typically achieved by analyzing samples from in vitro and in vivo experiments using techniques like liquid chromatography-mass spectrometry (LC-MS). nuvisan.com The identified metabolites provide insights into the biotransformation pathways the drug undergoes in the body.

For acridine derivatives, metabolic transformations can occur at various positions on the acridine ring and on any side chains. Preliminary evidence of drug metabolism for a pyrazoloacridine derivative was found in the urine and feces of mice, indicating that further investigation into its metabolic profile was warranted. nih.gov Understanding these pathways is crucial for assessing the potential for active or toxic metabolites.

Efficacy Studies in In Vivo Animal Models (e.g., Xenograft Models)

In vivo efficacy studies in animal models, particularly xenograft models, are a critical step in evaluating the anticancer potential of a new compound. Xenograft models involve implanting human tumor cells into immunocompromised mice, which then allows for the assessment of the compound's ability to inhibit tumor growth in a living system.

Numerous acridine and acridone derivatives have demonstrated significant antitumor activity in such models. For instance, a pyrazoloacridine derivative was selected for clinical trials due to its broad antitumor activity against both murine solid tumors and human xenografts. nih.gov Similarly, 9-(2′-hydroxyethylamino)-4-methyl-1-nitroacridine (C-1748) showed high antitumor activity against xenografts of human prostate and colon carcinoma in nude mice.

The following table summarizes the in vivo efficacy of various acridine derivatives in xenograft models.

Compound/DerivativeXenograft ModelObserved Activity
Pyrazoloacridine derivativeMurine solid tumors and human xenograftsBroad antitumor activity. nih.gov
9-(2′-hydroxyethylamino)-4-methyl-1-nitroacridine (C-1748)Human prostate (LnCaP, TSU) and colon (HCT8) carcinomaHigh antitumor activity.
9-Anilinoacridines with N-mustard residueHuman breast carcinoma MX-1Potent antitumor activity. clockss.org

Advanced Analytical Methodologies for 2 Methoxy 1 Nitroacridin 9 10h One

Development and Validation of Chromatographic Techniques (HPLC, UHPLC-MS) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) are indispensable tools for the analysis of 2-Methoxy-1-nitroacridin-9(10H)-one. mt.com These techniques offer high resolution and sensitivity, making them ideal for assessing the purity of synthesized batches and for quantifying the compound in complex mixtures. mt.comsigmaaldrich.com

The development of a robust HPLC or UHPLC method begins with the selection of an appropriate stationary phase, typically a C18 reversed-phase column, which separates compounds based on their hydrophobicity. The mobile phase composition, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized through gradient elution to achieve the best separation of the target compound from any impurities or related substances. mt.com Detection is commonly performed using a UV-Vis detector, as the acridone (B373769) core exhibits strong absorbance in the UV region.

For quantification, a calibration curve is constructed using certified reference standards of this compound at known concentrations. mt.com Method validation is performed according to established guidelines to ensure linearity, accuracy, precision, and robustness.

UHPLC-MS combines the superior separation capabilities of UHPLC with the high selectivity and sensitivity of mass spectrometry. news-medical.netalwsci.com This hyphenated technique is particularly powerful for identifying trace-level impurities and degradation products. The mass spectrometer provides mass-to-charge ratio (m/z) information, which aids in the structural confirmation of the analyte and its related substances. mostwiedzy.pl

Table 1: Illustrative HPLC/UHPLC-MS Parameters for Analysis of this compound

ParameterHPLCUHPLC-MS
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min10% to 98% B in 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 10 µL2 µL
Detector UV at 254 nmESI-MS (Positive/Negative)
MS Scan Range N/Am/z 100-1000

This table presents typical starting parameters that would be further optimized for the specific analysis.

Capillary Electrophoresis (CE) and Electrophoretic Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography for the analysis of this compound. This technique separates ions based on their electrophoretic mobility in an applied electric field. Its advantages include high resolution, short analysis times, and minimal sample and solvent consumption.

Different modes of CE can be employed. Capillary Zone Electrophoresis (CZE) separates charged species based on their mass-to-charge ratio. For a neutral or weakly charged molecule like the target compound, Micellar Electrokinetic Chromatography (MEKC) can be used, where a surfactant is added to the buffer to form micelles that act as a pseudo-stationary phase.

Furthermore, the use of chiral selectors, such as cyclodextrins, in the running buffer allows for the separation of enantiomers, which is crucial if the compound or its derivatives possess stereogenic centers. science.gov Laser-induced fluorescence (LIF) detection can be coupled with CE to achieve extremely low detection limits, which is beneficial for analyzing trace amounts of the compound. researchgate.net

Electrochemical Methods for Detection and Redox Behavior Simulation

Electrochemical methods are valuable for investigating the redox properties of this compound, particularly the reduction of its nitro group, which can be a key step in its mechanism of action or metabolic fate. mostwiedzy.pl Techniques such as cyclic voltammetry (CV) can be used to simulate the reduction processes that the molecule might undergo in a biological system. xmu.edu.cn

In a typical CV experiment, a potential is swept back and forth, and the resulting current is measured. The resulting voltammogram provides information about the reduction and oxidation potentials of the electroactive species. For this compound, the nitro group is expected to undergo one or more reduction steps, which would be visible as cathodic peaks in the voltammogram. The data obtained from these experiments, such as peak potentials and currents, can be used to determine thermodynamic and kinetic parameters of the electron transfer reactions.

These methods can also be adapted for quantitative analysis. Techniques like differential pulse voltammetry or square-wave voltammetry offer enhanced sensitivity and can be used for the detection of the compound at low concentrations.

Hyphenated Techniques (e.g., LC-NMR, GC-MS) for Complex Mixture Analysis

For the unambiguous structural elucidation of this compound and its related substances within complex mixtures, doubly hyphenated techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed. news-medical.netresearchgate.net

LC-NMR directly couples the separation power of HPLC with the unparalleled structure-elucidating capability of NMR spectroscopy. nih.govsumitomo-chem.co.jp After separation on an LC column, the eluent flows through a specialized NMR flow cell, allowing for the acquisition of NMR spectra of individual components in real-time or in a stopped-flow mode. nih.gov This provides detailed structural information, including the connectivity of atoms, which is essential for identifying unknown impurities or metabolites without the need for their isolation. nih.govsumitomo-chem.co.jp

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, suitable for the analysis of volatile and thermally stable compounds. news-medical.netnih.gov While this compound itself may have low volatility, GC-MS can be invaluable for analyzing volatile synthetic precursors, by-products, or certain degradation products. news-medical.net The sample is separated in the gas phase by the GC, and the separated components are then fragmented and detected by the MS, providing a characteristic mass spectrum or "fingerprint" for identification. news-medical.net

Future Directions and Research Opportunities

Exploration of Novel Synthetic Strategies and Analog Libraries

The future development of 2-Methoxy-1-nitroacridin-9(10H)-one is intrinsically linked to the ability to synthesize it efficiently and to generate diverse libraries of related analogs for screening. Traditional methods for creating the acridone (B373769) core, such as the Ullmann condensation followed by cyclization, provide a solid foundation. mostwiedzy.pl For instance, the synthesis of 1-nitro-9-phenoxyacridine (B8643241) has been achieved through an Ullmann condensation of o-chlorobenzoic acid and m-nitroaniline, followed by cyclization with phosphorus oxychloride and subsequent reaction with phenol. mostwiedzy.pl Similar strategies could be adapted for the synthesis of this compound.

Future research should focus on developing more modern, efficient, and versatile synthetic routes. This includes exploring microwave-assisted synthesis, which has been shown to accelerate the formation of acridone derivatives, and tandem reactions that can construct the core in fewer steps. researchgate.net

A crucial avenue of research is the creation of "one-bead-one-compound" (OBOC) libraries. nih.gov This combinatorial approach allows for the rapid synthesis of vast numbers of unique analogs on individual resin beads. nih.govnih.gov By systematically varying the substituents on the acridone core of this compound, researchers can generate extensive libraries for high-throughput screening to identify compounds with enhanced potency, selectivity, or improved physicochemical properties. americanpeptidesociety.org The development of azide (B81097) libraries suitable for "click chemistry" also presents a powerful tool for rapidly diversifying the acridone scaffold. rsc.org

Integration with Targeted Delivery Systems (e.g., Nanoparticles)

A significant challenge for many small molecule drugs, including acridone derivatives, is achieving targeted delivery to diseased tissues while minimizing systemic toxicity. Nanoparticle-based drug delivery systems offer a promising solution to this problem.

Future research should investigate the encapsulation or conjugation of this compound with various nanoparticles. Gold nanoparticles (AuNPs) have been successfully used as carriers for other acridine (B1665455) derivatives, demonstrating enhanced antibacterial efficacy. nih.gov The amine groups on acridine compounds can bind strongly to the surface of AuNPs, which act as a vehicle for the drug. nih.gov Similarly, mesoporous manganese dioxide (mMnO2) nanoparticles have been employed to carry acridine orange, enhancing its effects in radiotherapy. acs.org

The potential of these systems for this compound is substantial. Loading the compound onto nanoparticles could improve its solubility, protect it from degradation in the bloodstream, and allow for passive or active targeting to tumor sites through the enhanced permeability and retention (EPR) effect or by functionalizing the nanoparticle surface with targeting ligands like aptamers. nih.gov

Multi-Omics Approaches to Elucidate Comprehensive Biological Mechanisms

The precise mechanisms of action for many acridone derivatives are often multifaceted, involving DNA intercalation and inhibition of enzymes like topoisomerase. rsc.orgnih.gov To fully understand the biological impact of this compound, a systems-level approach is necessary.

Future investigations should employ multi-omics strategies, integrating genomics, transcriptomics, proteomics, and metabolomics. researchgate.net A metabolomics approach, using techniques like UPLC/Q-TOF MS, has already been successfully applied to a novel acridone derivative to reveal that it induces oxidative stress-mediated apoptosis in leukemia cells. nih.gov This was evidenced by changes in glutathione (B108866) and glycerophospholipid metabolism. nih.gov

Applying a similar multi-omics analysis to cells treated with this compound could provide an unbiased, comprehensive map of the metabolic and signaling pathways it perturbs. This would not only clarify its mechanism of action but could also identify biomarkers for predicting treatment response and reveal potential combination therapies. frontiersin.org

Design of Acridinone-Based Probes for Biological Research

The inherent fluorescence of the acridone core makes it an excellent scaffold for developing chemical probes for biological research. Acridone-based fluorescent probes have been designed to detect a variety of biologically important species, including nitric oxide (NO) and metal ions like Fe3+. nih.govmdpi.comsemanticscholar.org

A significant opportunity lies in the design of novel probes based on the this compound structure. The specific substitution pattern of this compound could be exploited to create probes with unique photophysical properties. For example, by attaching specific recognition moieties to the acridone skeleton, it would be possible to develop highly selective and sensitive probes for enzymes, reactive oxygen species, or other analytes within living cells. sioc-journal.cn The development of acridone derivatives that exhibit aggregation-induced emission (AIE) is another exciting frontier, as these molecules become highly fluorescent in aggregated states, making them suitable for cellular imaging. mdpi.com

Computational Design of Next-Generation Acridinone (B8587238) Analogs

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. These in silico methods can be used to design next-generation analogs of this compound with optimized properties.

Quantitative Structure-Activity Relationship (QSAR) studies can identify the key molecular features of acridinone derivatives that are critical for their antitumor activity. researchgate.net Molecular docking simulations can predict how these compounds bind to specific biological targets, such as topoisomerase II or various kinases. researchgate.netijpsjournal.com These simulations can provide insights into the crucial interactions between the ligand and the protein's binding pocket, guiding the design of new analogs with improved affinity and selectivity. ijpsjournal.comjppres.com Furthermore, computational models can predict the ADME (absorption, distribution, metabolism, and excretion) properties of new designs, helping to prioritize the synthesis of compounds with favorable pharmacokinetic profiles. researchgate.net

By integrating these computational approaches, researchers can rationally design novel analogs of this compound, focusing synthetic efforts on molecules with the highest probability of success as therapeutic agents or research tools.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.